

Commercial Availability and Technical Profile of the Less Active Isomer of KI-696

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Compound of Interest

Compound Name: *KI696 isomer*

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This technical guide provides an in-depth overview of the less active isomer of KI-696, a potent inhibitor of the Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction. This document summarizes its commercial availability, presents key biological data in a comparative format, and outlines relevant experimental methodologies.

Introduction

KI-696 is a high-affinity chemical probe designed to disrupt the Keap1-Nrf2 interaction, a critical pathway in the cellular oxidative stress response.^{[1][2]} The inhibition of this interaction leads to the stabilization and nuclear translocation of Nrf2, which in turn activates the transcription of a suite of antioxidant and cytoprotective genes. As with many chiral molecules, the biological activity of KI-696 is stereospecific. The commercially available "less active isomer" of KI-696 serves as a crucial negative control for researchers studying the effects of the active enantiomer, ensuring that observed biological effects are due to specific inhibition of the Keap1-Nrf2 pathway and not off-target effects.

Commercial Availability

The less active isomer of KI-696 is readily available from several chemical suppliers for research purposes. It is typically sold as a solid powder.

Supplier	Catalog Number	CAS Number
MedChemExpress	HY-101140A	1799974-69-8
TargetMol	T11758	1799974-69-8
Aladdin Scientific	K649515	1799974-69-8
Universal Biologicals	CS-0064083	1799974-69-8

Note: This list is not exhaustive and other suppliers may exist.

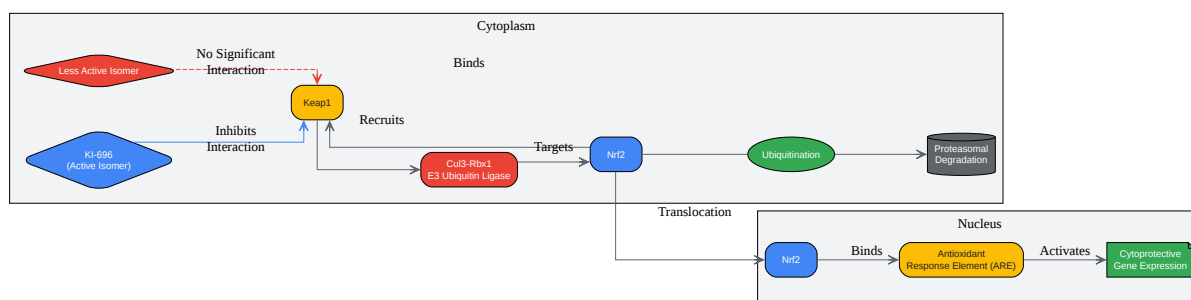
Quantitative Biological Data

The following table summarizes the key quantitative data for both the active KI-696 and its less active isomer, primarily sourced from the foundational study by Davies et al. (2016). This allows for a direct comparison of their biological activities.

Parameter	KI-696 (Active Isomer)	Less Active Isomer	Reference
CAS Number	1799974-70-1	1799974-69-8	N/A
Binding Affinity (Kd) to Keap1	1.3 nM	> 10,000 nM	[3][4]
Cellular Activity (EC50 in NQO1 induction assay)	22 nM	> 10,000 nM	[3][4]

Signaling Pathway

The Keap1-Nrf2 signaling pathway is a central regulator of cellular defense against oxidative and electrophilic stress. The diagram below illustrates the mechanism of action of KI-696.



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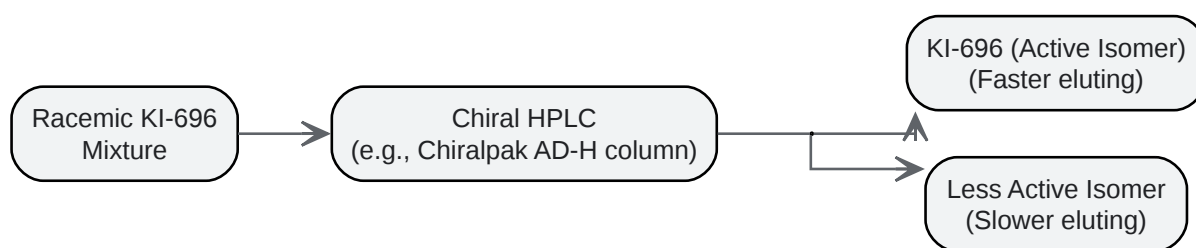
Figure 1: The Keap1-Nrf2 signaling pathway and the inhibitory action of KI-696.

Experimental Protocols

The following are summaries of the key experimental protocols adapted from Davies et al., 2016, which are essential for understanding the characterization of KI-696 and its isomers.

Synthesis and Chiral Separation of KI-696 Isomers

The synthesis of the racemic mixture of KI-696 is a multi-step process. The final step involves the separation of the enantiomers to isolate the active and less active forms.



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Figure 2: Workflow for the chiral separation of KI-696 isomers.

Protocol:

- The racemic mixture of KI-696 is synthesized according to the procedures outlined in the supporting information of Davies et al., 2016.
- The enantiomers are resolved by preparative chiral supercritical fluid chromatography (SFC) or high-performance liquid chromatography (HPLC).
- A suitable chiral stationary phase, such as a Chiralpak AD-H column, is used.
- The mobile phase typically consists of a mixture of CO₂ and a polar solvent like methanol or ethanol, often with a basic additive such as diethylamine to improve peak shape.
- The two enantiomers are collected as separate fractions, with the active isomer typically being the faster-eluting peak.
- The enantiomeric purity of each fraction is confirmed by analytical chiral HPLC.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is used to directly measure the binding affinity of the compounds to the Keap1 Kelch domain.

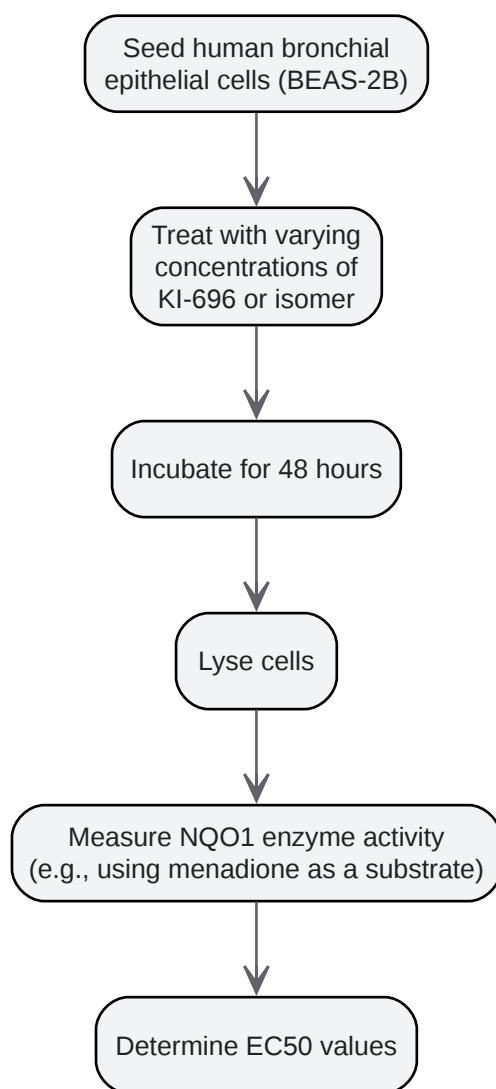
Protocol:

- Recombinant human Keap1 Kelch domain (residues 321-609) is expressed and purified.

- The protein is dialyzed into a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM TCEP).
- The ITC experiment is performed on a microcalorimeter. The sample cell contains the Keap1 protein solution (e.g., at 10-20 μ M).
- The syringe is filled with the test compound (KI-696 or its isomer) at a concentration approximately 10-fold higher than the protein.
- The compound is titrated into the protein solution in a series of small injections.
- The heat change upon binding is measured for each injection.
- The resulting data are fitted to a suitable binding model to determine the dissociation constant (K_d), stoichiometry (n), and enthalpy of binding (ΔH).

NQO1 Induction Cellular Assay

This assay measures the ability of the compounds to activate the Nrf2 pathway in a cellular context by quantifying the induction of a downstream target gene, NQO1.



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Figure 3: Experimental workflow for the NQO1 cellular assay.

Protocol:

- Human bronchial epithelial cells (e.g., BEAS-2B) are seeded in multi-well plates and allowed to adhere overnight.
- The cells are then treated with a range of concentrations of KI-696 or its less active isomer for a specified period (e.g., 48 hours).
- After incubation, the cells are lysed.

- The activity of NQO1 in the cell lysates is measured using a suitable enzymatic assay. This typically involves providing a substrate for NQO1 (e.g., menadione) and measuring the rate of reduction of a reporter molecule (e.g., MTT).
- The data are normalized to a vehicle control and plotted against the compound concentration.
- The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

Conclusion

The commercially available less active isomer of KI-696 is an indispensable tool for researchers investigating the Keap1-Nrf2 signaling pathway. Its lack of significant biological activity, in stark contrast to the potent active enantiomer, allows for rigorous validation of on-target effects in cellular and in vivo models. The detailed experimental protocols provided in this guide offer a foundation for the replication and extension of the key findings related to this important chemical probe.

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